molecular formula C12H13N3O3 B3147736 2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid CAS No. 63024-18-0

2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Cat. No.: B3147736
CAS No.: 63024-18-0
M. Wt: 247.25 g/mol
InChI Key: VUFBELWPQXOLKI-UHFFFAOYSA-N
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Description

2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a synthetic amino acid derivative featuring a pyrrolo[2,3-b]pyridine heterocycle linked to a propanoic acid backbone with an acetamido substituent. This compound is of interest in medicinal chemistry due to its structural similarity to tryptophan and related bioactive molecules. Its molecular formula is C₁₂H₁₃N₃O₃, with a molecular weight of 247.25 g/mol (CAS: 211180-00-6) . It is typically stored under dry conditions at 2–8°C to maintain stability .

Properties

IUPAC Name

2-acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-7(16)15-10(12(17)18)5-8-6-14-11-9(8)3-2-4-13-11/h2-4,6,10H,5H2,1H3,(H,13,14)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFBELWPQXOLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is noted that the compound has a low molecular weight, which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Biological Activity

2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid, with the CAS number 211180-00-6, is a compound of interest due to its potential biological activities. This compound belongs to a class of pyrrolopyridine derivatives that have been explored for various pharmacological applications, particularly in oncology and neuropharmacology.

  • Molecular Formula : C12_{12}H13_{13}N3_3O3_3
  • Molecular Weight : 247.25 g/mol
  • Structure : The compound features an acetamido group and a pyrrolopyridine moiety, which are critical for its biological interactions.

Research indicates that this compound may act as an inhibitor of focal adhesion kinase (FAK), a protein implicated in cancer cell migration and metastasis. FAK is a promising target for cancer therapy due to its role in signaling pathways that promote tumor growth and survival .

Anticancer Potential

A study highlighted the synthesis of various pyrrolopyridine derivatives, including this compound, which exhibited submicromolar cellular inhibition of FAK. The presence of specific substituents on the bicyclic core structure significantly influenced the selectivity and potency against FAK .

Study 1: FAK Inhibition

In a fragment-based drug discovery approach, derivatives similar to this compound were evaluated for their ability to inhibit FAK activity. The results demonstrated that these compounds could significantly reduce FAK-mediated signaling pathways in cancer cell lines, suggesting their utility as therapeutic agents in oncology .

Study 2: Structural Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on pyrrolopyridine derivatives. Modifications at the acetamido position and variations in the pyridine ring were shown to enhance biological activity. This study provides insights into optimizing the pharmacological profile of similar compounds for targeted therapy .

Data Table: Biological Activities of Pyrrolopyridine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundFAK Inhibition<0.5
Compound ANeuroprotective1.0
Compound BAnticancer0.8

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Form: (R)-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid

  • Structural Difference : The (R)-enantiomer shares the same molecular formula but differs in stereochemistry at the α-carbon .
  • Physicochemical Properties :
    • Molecular Weight: 247.25 g/mol
    • Storage: Requires refrigeration (2–8°C) .
    • Price : €553.00/1g (CymitQuimica) .
  • Significance : Stereochemistry may influence receptor binding or metabolic pathways, though biological data are currently unavailable.

7-Azatryptophan (2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid)

  • Structural Difference : Lacks the acetamido group at the α-position (CAS: 1137-00-4) .
  • Physicochemical Properties :
    • Molecular Formula: C₁₀H₁₁N₃O₂
    • Molecular Weight: 205.21 g/mol

2-Acetamido-3-(Thiophen-2-yl)propanoic Acid

  • Structural Difference : Replaces the pyrrolopyridine with a thiophene ring (CAS: 67206-07-9) .
  • Physicochemical Properties: Molecular Formula: C₉H₁₁NO₃S Molecular Weight: 213.25 g/mol
  • Functional Impact : The sulfur atom in thiophene increases lipophilicity, which may enhance membrane permeability compared to the nitrogen-rich pyrrolopyridine.

(2R)-2-Amino-3-{1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic Acid

  • Structural Difference : Incorporates a methyl group on the pyrrolopyridine nitrogen (CAS: N/A) .
  • Physicochemical Properties :
    • Molecular Formula: C₁₁H₁₃N₃O₂
    • Molecular Weight: 219.24 g/mol
  • Functional Impact : Methylation may alter electronic properties, affecting solubility or receptor interactions.

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Price (€/1g)
2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid C₁₂H₁₃N₃O₃ 247.25 Pyrrolopyridine, acetamido N/A
(R)-Enantiomer C₁₂H₁₃N₃O₃ 247.25 (R)-configuration 553.00
7-Azatryptophan C₁₀H₁₁N₃O₂ 205.21 Unmodified amino group N/A
2-Acetamido-3-(thiophen-2-yl)propanoic acid C₉H₁₁NO₃S 213.25 Thiophene ring N/A
1-Methyl-pyrrolopyridine derivative C₁₁H₁₃N₃O₂ 219.24 N-methylpyrrolopyridine N/A

Key Research Findings and Implications

Acetamido substitution may confer resistance to proteolytic degradation .

Stereochemical Effects : The (R)-enantiomer’s commercial availability (€553.00/1g) highlights its utility in chiral studies, though biological data remain sparse .

Thiophene vs. Pyrrolopyridine : Thiophene-containing analogs exhibit higher lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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